molecular formula C5H5BrN2 B047420 4-(Bromomethyl)pyrimidine CAS No. 54198-78-6

4-(Bromomethyl)pyrimidine

Cat. No. B047420
CAS RN: 54198-78-6
M. Wt: 173.01 g/mol
InChI Key: OKLBYPMDIRXALH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2. It has an average mass of 173.011 Da and a mono-isotopic mass of 171.963608 Da .


Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)pyrimidine consists of a pyrimidine ring with a bromomethyl group attached. The molecular formula is C5H5BrN2, and it has a density of 1.6±0.1 g/cm3. The boiling point is 232.6±15.0 °C at 760 mmHg .


Chemical Reactions Analysis

4-(Bromomethyl)pyrimidine is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . Additionally, it has been used in the synthesis of various pyrimidine derivatives .


Physical And Chemical Properties Analysis

4-(Bromomethyl)pyrimidine has a molecular weight of 173.011 Da. It has a density of 1.6±0.1 g/cm3 and a boiling point of 232.6±15.0 °C at 760 mmHg .

Scientific Research Applications

  • Radiation-Induced DNA Damage Monitoring : Halogenated pyrimidine analogs, such as bromodeoxyuridine and iododeoxyuridine, increase the production of DNA strand breaks in clinically achievable dose ranges. This suggests potential applications in monitoring radiation-induced DNA damage in clinical tumor specimens (Kinsella, Dobson, Mitchell, & Fornace, 1987).

  • Anticancer Activity : A 4-bromo derivative, compound 2j, shows promising activity against the Bcr-Abl T315I mutant, reducing tumor volumes in mice by over 50% (Radi et al., 2013).

  • Antibacterial and Analgesic Effects : Meta-bromo substitution in amino-pyrimidines shows higher potential for antibacterial and analgesic effects. One compound showed potent activity against E. coli (Waheed et al., 2008).

  • Novel Fluorescent Labeling Technique : A study presented a novel fluorescent labeling technique for measuring bromodeoxyuridine incorporation into DNA, highlighting efficient radiosensitization and the importance of enzyme selection for DNA digestion (Stratford & Dennis, 1992).

  • Synthesis of New Compounds : The structural isomers of 4-(pyridyl)pyrimidine can be used to synthesize new pyrrolo[1,2-c]pyrimidines and indolizines, with steric hindrance directing the reaction toward pyrimidinium N-ylides (Popa et al., 2015).

  • Intermediate in Synthesis of Pyrimidines : 4-Bromophenyl derivatives are key intermediates in the synthesis of various pyrimidine compounds (Hou et al., 2016).

Safety And Hazards

4-(Bromomethyl)pyrimidine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Pyrimidines, including 4-(Bromomethyl)pyrimidine, continue to attract interest due to their various chemical and biological applications. Future research may focus on the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

4-(bromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLBYPMDIRXALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349073
Record name 4-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)pyrimidine

CAS RN

54198-78-6
Record name 4-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Strekowski, RL Wydra, L Janda… - The Journal of Organic …, 1991 - ACS Publications
Highly regioselective bromination reactions of polymethylpyrimidines Page 1 5610 J. Org. Chem. 56, 5610-5614 H3C,), 2.4 (m, Met H2CJ, 2.48 (s, (5Me)Th: H3C), 2.78 (t,Histam: HjCe), …
Number of citations: 26 pubs.acs.org
R Thapa - 2010 - rave.ohiolink.edu
During a literature review some curious inconsistencies in the free radical bromination of picolines were noted. To achieve a better understanding of the mechanisms and …
Number of citations: 2 rave.ohiolink.edu
B Bischof - 2009 - zora.uzh.ch
Questions about the emergence of life has fascinated humankind for all times. On the basis of Darwin’s generally accepted theory of evolution, countless hypotheses try to explain the …
Number of citations: 2 www.zora.uzh.ch
P Waring - 1974 - search.proquest.com
… Only the hydrolysis of 4-bromomethyl- pyrimidine was studied. Fig.11 shows the change … that piperidine reacts marginally faster with 4-bromomethyl pyrimidine in ethanol than does …
Number of citations: 2 search.proquest.com

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